molecular formula C15H21NO3 B6265313 tert-butyl 3-benzyl-3-hydroxyazetidine-1-carboxylate CAS No. 1383372-62-0

tert-butyl 3-benzyl-3-hydroxyazetidine-1-carboxylate

Cat. No.: B6265313
CAS No.: 1383372-62-0
M. Wt: 263.3
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Description

Tert-butyl 3-benzyl-3-hydroxyazetidine-1-carboxylate is a chiral azetidine derivative that serves as a valuable synthetic intermediate and building block in pharmaceutical research and organic synthesis. The azetidine ring, a four-membered nitrogen heterocycle, is an important pharmacophore in drug discovery due to its conformational restrictions and potential to improve the potency and metabolic stability of drug candidates . The tert-butyloxycarbonyl (Boc) group provides a critical protective function for the azetidine nitrogen, allowing for selective reactions at other sites of the molecule, such as the hydroxy group, in complex multi-step synthetic routes. Compounds with this core structure are frequently employed in the synthesis of investigational active pharmaceutical ingredients (APIs) and for the development of bis-N-heterocyclic compounds . For example, similar Boc-protected 3-hydroxyazetidine intermediates have been utilized in the green synthesis of key quaternary heterocyclic intermediates for Baricitinib, a Janus kinase (JAK) inhibitor, highlighting their industrial relevance . Additionally, azetidine-based scaffolds are central to the design of potent and reversible enzyme inhibitors, such as monoacylglycerol lipase (MAGL) inhibitors, which are being explored for therapeutic applications in the central nervous system . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment.

Properties

CAS No.

1383372-62-0

Molecular Formula

C15H21NO3

Molecular Weight

263.3

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Substrate Preparation : 1-Boc-3-azetidinone (2.0 g, 11.68 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 20 mL) under nitrogen and cooled to 0°C.

  • Grignard Addition : A 2.0 M solution of benzyl magnesium bromide in THF (8.76 mL, 17.52 mmol) is added dropwise, initiating a nucleophilic attack on the carbonyl carbon of the azetidinone.

  • Reaction Progression : The mixture is warmed to room temperature and stirred for 1 hour, monitored by thin-layer chromatography (TLC).

  • Quenching and Extraction : The reaction is quenched with saturated ammonium chloride, and the product is extracted with ethyl acetate.

  • Purification : The organic phase is dried over anhydrous sodium sulfate, concentrated, and purified via column chromatography (silica gel, hexane/ethyl acetate gradient), yielding 2.15 g (70%) of the target compound.

Key Data:

ParameterValue
Starting Material1-Boc-3-azetidinone
Grignard ReagentBenzyl magnesium bromide
SolventTHF
Temperature0°C → room temperature
Reaction Time1 hour
Yield70%
Purification MethodColumn chromatography

Characterization

Nuclear magnetic resonance (NMR) analysis confirms the structure:

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc group), 3.76–3.78 (m, 2H, azetidine CH₂), 4.08–4.10 (m, 2H, azetidine CH₂), 4.51–4.55 (m, 1H, hydroxyl-bearing CH), 7.21–7.34 (m, 5H, benzyl aromatic protons).

Alternative Synthetic Routes and Modifications

While the Grignard method dominates literature, alternative strategies have been explored for specialized applications:

Zinc-Mediated Allylation (Analogous Approach)

A related synthesis of tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate employs zinc powder and ammonium chloride in THF to facilitate the addition of allyl bromide to 1-Boc-3-azetidinone. Although this method targets an allyl-substituted derivative, it highlights the versatility of organometallic reagents in modifying the azetidine scaffold:

  • Yield : 95% after extraction with ethyl acetate and concentration.

  • Conditions : 10–20°C, overnight stirring.

This approach suggests that benzyl halides could theoretically replace allyl bromide, though no direct precedents exist in the provided sources.

Industrial-Scale Considerations

For large-scale production, the Grignard method requires optimization to address exothermicity and reagent handling:

  • Temperature Control : Maintaining 0°C during reagent addition prevents side reactions.

  • Solvent Recovery : THF is distilled and reused to reduce costs.

  • Catalytic Efficiency : Transitioning to continuous flow reactors could enhance mixing and heat dissipation, as demonstrated in TEMPO-mediated oxidations of analogous azetidines.

Challenges and Optimization Opportunities

Common Pitfalls

  • Moisture Sensitivity : Grignard reagents demand rigorously anhydrous conditions.

  • By-Product Formation : Overaddition of the benzyl group or ketone reduction may occur if stoichiometry is imprecise.

Yield Improvement Strategies

  • Catalytic Additives : Lewis acids like cerium chloride (CeCl₃) could stabilize transition states, improving regioselectivity.

  • Microwave Assistance : Reduced reaction times and higher yields have been reported for similar azetidine syntheses under microwave irradiation .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-benzyl-3-hydroxyazetidine-1-carboxylate can undergo oxidation reactions to form ketones or aldehydes.

    Reduction: It can be reduced to form the corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, benzyl bromide.

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl 3-benzyl-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the benzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Azetidine Derivatives

Structural Modifications and Substituent Effects

The following table highlights key structural differences and similarities among azetidine derivatives:

Compound Name Substituents (Position 3) Functional Groups Molecular Weight (g/mol) Key References
tert-Butyl 3-benzyl-3-hydroxyazetidine-1-carboxylate Benzyl, hydroxyl Hydroxyl, aromatic ring, Boc 293.3 (calculated)
Ethyl 3-benzyl-1-(tert-butyl)-2-oxoazetidine-3-carboxylate Benzyl, 2-oxo, ethyl ester Ester, ketone, Boc 289.168
tert-Butyl 3-(1-hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate 1-hydroxybutyl, 4-methoxyphenyl Hydroxyl, ether, Boc 349.4 (calculated)
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate Cyanomethylene Nitrile, Boc 210.2 (calculated)

Key Observations :

  • Hydroxyl vs.
  • Boc Protection : Common across derivatives, ensuring stability during synthetic modifications .

Reactivity Trends :

  • Hydroxyl groups are prone to oxidation or derivatization (e.g., esterification).
  • Benzyl groups can undergo hydrogenolysis under catalytic conditions, enabling further functionalization .
Enzyme Interactions
  • Glutathione S-Transferase (GST) Induction: Analogous to tert-butyl hydroxyanisole (BHA) in and , the tert-butyl group in azetidines may enhance GST activity, aiding detoxification of electrophilic carcinogens .
Metabolic Pathways
  • Phase I Metabolism : Hydroxyl groups may undergo oxidation to ketones (similar to BHA’s conversion to dihydroxy derivatives in ) .
  • Phase II Conjugation: Glucuronidation or sulfation of the hydroxyl group likely enhances excretion, as seen with phenolic antioxidants .

Physicochemical Properties

Property This compound Ethyl 3-benzyl-2-oxo derivative ()
Solubility (Predicted) Moderate in polar solvents (e.g., methanol) Low (due to ester/ketone)
Melting Point Not reported (likely oil) Yellow oil
Stability Sensitive to oxidation (hydroxyl) Stable under inert conditions

Q & A

Q. Q1. What are the critical considerations for optimizing multi-step synthesis of tert-butyl 3-benzyl-3-hydroxyazetidine-1-carboxylate to achieve high yields?

Basic Key factors include reagent stoichiometry, temperature control (e.g., low-temperature stabilization of intermediates), and solvent selection (polar aprotic solvents like THF or dichloromethane are common). Protecting groups may be required to prevent undesired side reactions during hydroxyazetidine functionalization .

Advanced
Advanced optimization involves kinetic studies to identify rate-limiting steps, such as the formation of the azetidine ring. For example, using in situ IR spectroscopy to monitor intermediate stability or employing flow chemistry (as in ) to enhance reproducibility in exothermic steps. Catalysts like DMAP or Lewis acids (e.g., ZnCl₂) can accelerate esterification or cyclization .

Structural Characterization

Q. Q2. How can researchers resolve discrepancies in NMR data for this compound derivatives?

Basic Standard protocols include comparing experimental 1^1H/13^{13}C NMR shifts with computational predictions (DFT calculations) and verifying purity via HPLC. For stereochemical ambiguity, NOESY or COSY experiments can clarify spatial relationships between protons .

Advanced
X-ray crystallography (using SHELX software, as in ) is definitive for resolving structural ambiguities. For unstable crystals, synchrotron radiation or cryogenic techniques improve data resolution. Dynamic NMR can also probe conformational flexibility in solution .

Reaction Mechanisms and Pathways

Q. Q3. What experimental approaches are used to elucidate the oxidation mechanisms of the hydroxyazetidine moiety in this compound?

Advanced Isotopic labeling (e.g., 18^{18}O in the hydroxy group) combined with mass spectrometry tracks oxygen transfer during oxidation. Kinetic isotope effects (KIE) and Eyring analysis differentiate between concerted and stepwise pathways. Solvent polarity studies (e.g., water vs. DMSO) reveal transition-state stabilization effects .

Biological Activity and Interactions

Q. Q4. How can researchers design assays to evaluate the enzyme inhibition potency of this compound analogs?

Advanced Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KdK_d). Molecular docking (e.g., AutoDock Vina) predicts interactions with active sites, guided by the compound’s hydrogen-bonding capacity (hydroxy group) and steric effects (tert-butyl group). In vitro assays with fluorogenic substrates validate inhibition kinetics .

Data Analysis and Contradictions

Q. Q5. How should researchers address conflicting bioactivity data across studies using structurally similar analogs?

Advanced Meta-analysis of substituent effects (e.g., methoxy vs. fluorine at the aryl position) using quantitative structure-activity relationship (QSAR) models. Control for assay variables: buffer pH (affects ionization), cell-line specificity, and purity thresholds (>95% by LC-MS). Orthogonal assays (e.g., SPR vs. fluorescence polarization) confirm target engagement .

Comparative Studies with Analogues

Q. Q6. What strategies differentiate the reactivity of this compound from its piperidine or pyrrolidine analogs?

Advanced Compare ring strain (azetidine’s 90° bond angles vs. 109.5° in piperidine) via computational methods (e.g., Gaussian for strain energy calculations). Experimentally, monitor nucleophilic substitution rates with benzyl halides—azetidines react faster due to increased ring tension. Solvent effects (e.g., DMF vs. THF) further modulate reactivity .

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